molecular formula C15H33N4P B070830 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane CAS No. 175845-21-3

2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane

Cat. No.: B070830
CAS No.: 175845-21-3
M. Wt: 300.42 g/mol
InChI Key: DFRWCJYSXGNOFD-UHFFFAOYSA-N
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Description

2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane is a complex organophosphorus compound known for its unique structure and versatile applications in various fields of chemistry. This compound is characterized by its bicyclic framework, which includes a phosphorus atom and multiple nitrogen atoms, making it a valuable reagent and catalyst in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane typically involves the reaction of tris(isopropyl)phosphine with a suitable aziridine precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride, to facilitate the formation of the bicyclic structure. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent quality and yield. The compound is often purified through distillation or recrystallization to achieve the desired purity levels required for its various applications.

Chemical Reactions Analysis

Types of Reactions

2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.

    Reduction: It can be reduced to form phosphines, which are valuable ligands in coordination chemistry.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphines and related derivatives.

Scientific Research Applications

2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane has a wide range of applications in scientific research:

    Chemistry: It is used as a base in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in the modification of biomolecules.

    Medicine: It is used in the development of radiopharmaceuticals for diagnostic imaging and therapeutic applications.

    Industry: The compound is utilized in the production of polymers and other advanced materials due to its catalytic properties.

Mechanism of Action

The mechanism by which 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane exerts its effects involves its ability to act as a strong base and nucleophile. The phosphorus atom, with its lone pair of electrons, can readily participate in nucleophilic attacks, facilitating various chemical transformations. The compound’s bicyclic structure provides steric hindrance, which can influence the selectivity and outcome of reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane
  • 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane
  • Phosphazene base P1-t-Bu

Uniqueness

Compared to similar compounds, 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane is unique due to its specific steric and electronic properties imparted by the isopropyl groups. These properties enhance its reactivity and selectivity in various chemical reactions, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

2,8,9-tri(propan-2-yl)-2,5,8,9-tetraza-1-phosphabicyclo[3.3.3]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N4P/c1-13(2)17-10-7-16-8-11-18(14(3)4)20(17)19(12-9-16)15(5)6/h13-15H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRWCJYSXGNOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN2CCN(P1N(CC2)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408791
Record name 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175845-21-3
Record name 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane
Reactant of Route 2
2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane
Reactant of Route 3
2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane
Reactant of Route 4
2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane
Reactant of Route 5
2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane
Reactant of Route 6
2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane
Customer
Q & A

Q1: Why is 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane used in this research on CO2 hydrogenation catalysts?

A1: The research focuses on understanding the catalytic activity of a series of [Rh(P2N2)2]+ complexes for CO2 hydrogenation. A key parameter in evaluating these catalysts is their hydricity – a measure of their tendency to donate a hydride (H-) ion. this compound, a strong, non-nucleophilic base, plays a crucial role in determining this hydricity. []

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